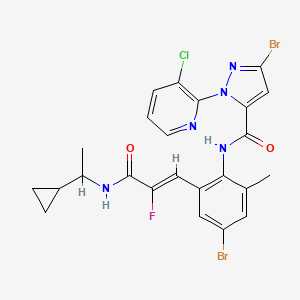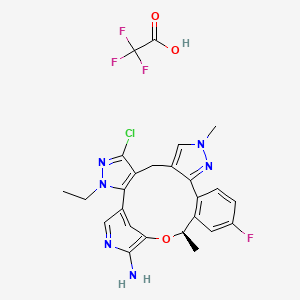
3-O-cis-p-Coumaroylmaslinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-cis-p-Coumaroylmaslinic acid is a natural compound isolated from the ethyl acetate extract of leaves of Miconia albicans . It is a triterpenoid with significant biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and antimicrobial properties against Gram-positive bacteria and yeasts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using ethyl acetate to extract the compound from the leaves of Miconia albicans .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 3-O-cis-p-Coumaroylmaslinic acid. The primary method remains extraction from natural sources, which may limit large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-cis-p-Coumaroylmaslinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-O-cis-p-Coumaroylmaslinic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and reactions.
Mécanisme D'action
The primary mechanism of action of 3-O-cis-p-Coumaroylmaslinic acid involves the inhibition of PTP1B, an enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes in yeasts .
Comparaison Avec Des Composés Similaires
3-O-trans-p-Coumaroylmaslinic acid: Another isomer with similar biological activities but different spatial configuration.
Oleanolic acid: A triterpenoid with similar structure and biological activities, including anti-inflammatory and antimicrobial properties.
Ursolic acid: Another triterpenoid with comparable biological activities, often used in cosmetic and pharmaceutical applications.
Uniqueness: 3-O-cis-p-Coumaroylmaslinic acid is unique due to its specific inhibition of PTP1B with an IC50 of 0.46 μM, which is more potent compared to other similar compounds . Its dual activity as an antimicrobial agent further distinguishes it from other triterpenoids .
Propriétés
Formule moléculaire |
C39H54O6 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
Clé InChI |
KWLOAKAXMOYBRK-JHXZZHGESA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


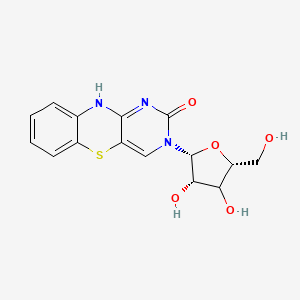
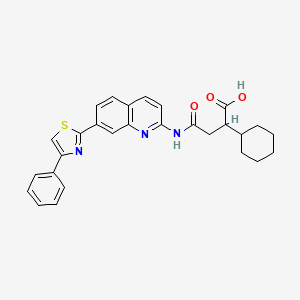
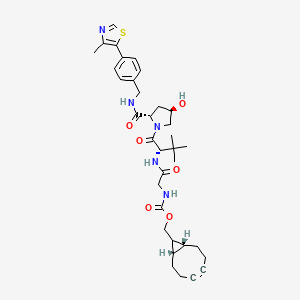
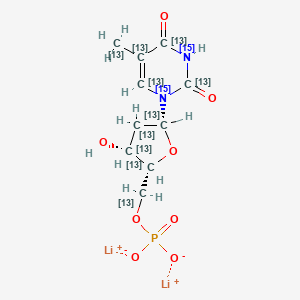

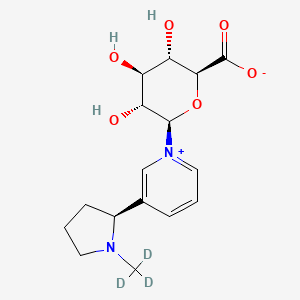
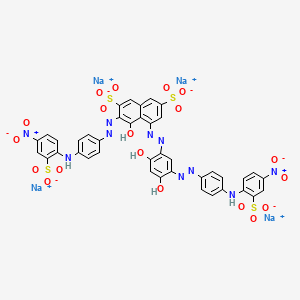
![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
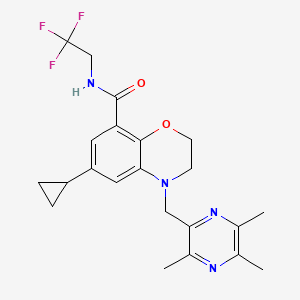
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)

